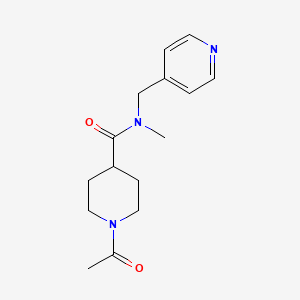![molecular formula C15H11N7O B6639027 N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)
N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide, also known as TBCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBCA belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
Mechanism of Action
N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide exerts its biological effects by inhibiting the activity of a class of enzymes called protein kinase CK2. CK2 is involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of CK2 by N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide leads to the modulation of these processes, resulting in the observed biological effects.
Biochemical and Physiological Effects:
N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In inflammatory diseases, N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide in lab experiments is its high potency and selectivity towards CK2. N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has been shown to be highly effective in inhibiting CK2 activity at low concentrations, making it a valuable tool for studying CK2-related cellular processes. However, one of the limitations of using N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide is its poor solubility in water, which can lead to difficulties in preparing solutions for experiments.
Future Directions
There are several future directions for the research on N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide. One area of interest is the development of N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the identification of new therapeutic applications for N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide, such as in neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide and its downstream effects on cellular processes.
Synthesis Methods
The synthesis of N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide involves the reaction of 2-aminobenzimidazole with 5-(2-chloroethyl)-2H-tetrazole in the presence of a base. The resulting product is then treated with an acid to yield N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide in high yield and purity. The synthesis of N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has been optimized to reduce the use of hazardous reagents and to increase the efficiency of the reaction.
Scientific Research Applications
N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells. N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O/c23-15(10-4-5-12-13(7-10)17-8-16-12)18-11-3-1-2-9(6-11)14-19-21-22-20-14/h1-8H,(H,16,17)(H,18,23)(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUTNZFXQZWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)N=CN3)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)
![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)


![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)

![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)
![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)



